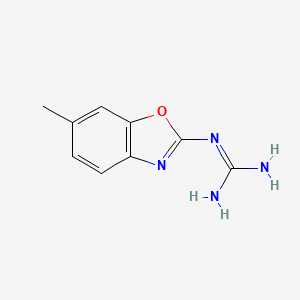

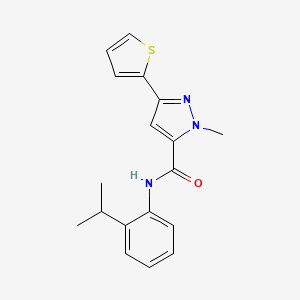

![molecular formula C26H24N4O4S2 B2531879 5-Oxo-N-[(oxolan-2-yl)methyl]-1-sulfanyliden-8-(1,2,3,4-tetrahydroisochinolin-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]chinazolin-3-carboxamid CAS No. 688790-98-9](/img/structure/B2531879.png)

5-Oxo-N-[(oxolan-2-yl)methyl]-1-sulfanyliden-8-(1,2,3,4-tetrahydroisochinolin-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]chinazolin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Antitumor Evaluation

The synthesis of thiazoloquinoline derivatives, as described in the first paper, involves the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. This process yields 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines. The study highlights that the antitumor activity of these compounds is significantly influenced by specific structural features. These include a positive charge density at carbon C-7, a side chain with two basic nitrogens at position C-2 or C-9, and a pKa value between 7.5 and 10 in the most basic center. Additionally, the conformational flexibility of the basic side chain is crucial for the antitumor activity. The presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent and a fluorine atom at the C-7 position enhances the activity against several cell lines .

Synthesis, Characterization, and Antibacterial Evaluation

The second paper discusses the synthesis and characterization of a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives. These compounds were characterized using spectral techniques such as 1H and 13C NMR, LCMS, and IR. The antibacterial activities of these derivatives were tested against nine different Gram-positive and Gram-negative bacterial strains. The study found that quinazoline derivatives containing a thiazole ring, specifically compounds 2a and 2b, showed good antibacterial activity .

Molecular Structure Analysis

The molecular structure of the compounds in both studies is complex, with multiple rings and substituents that contribute to their biological activity. The thiazoloquinoline derivatives possess a tricyclic planar heteroaromatic framework, which is essential for their antitumor properties . The quinazoline derivatives are characterized by a tetrahydroquinazolinyl moiety attached to a piperidine carboxamide, which is significant for their antibacterial efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are cyclizations that lead to the formation of the core heterocyclic structures. The specific substituents and functional groups introduced during the synthesis play a critical role in determining the biological activity of the final compounds. The cyclization reactions are likely facilitated by conditions that promote the closure of the ring systems, such as the use of catalysts or specific reagents .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that the solubility, stability, and reactivity of these molecules are influenced by their heterocyclic structures and substituents. The basicity of the side chains, indicated by the pKa values, is particularly important for the antitumor activity of the thiazoloquinoline derivatives . The spectral data provided for the quinazoline derivatives, such as NMR, LCMS, and IR, suggest that these compounds have distinct chemical signatures that can be used to confirm their structure and purity .

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antibakterielle Potenzial dieser Verbindung untersucht. In einer Studie wurden Lösungen, die diese Verbindung enthielten, bei 365 nm bestrahlt, bevor bakterielle Zellsuspensionen hinzugefügt wurden . Weitere Untersuchungen seiner antibakteriellen Mechanismen und potenziellen klinischen Anwendungen sind gerechtfertigt.

- 5-Oxo-N-[(oxolan-2-yl)methyl]-1-sulfanyliden-8-(1,2,3,4-tetrahydroisochinolin-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]chinazolin-3-carboxamid wurde als selektiver PARP1-Inhibitor identifiziert, der PARP2 und andere PARP-Enzyme übertrifft .

- Strukturstudien haben intramolekulare N–H∙∙∙N-Wasserstoffbrückenbindungen aufgezeigt, die die Oxadiazol-Einheit in dieser Verbindung beinhalten .

- N-Fructosyl-Pyroglutamat findet sich im Dünndarm von Mäusen (Mus musculus) und ist Teil ihres Stoffwechselprofils .

- ChEBI klassifiziert diese Verbindung als Prolin-Derivat mit dem IUPAC-Namen: 5-Oxo-1-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl]pyrrolidin-2-carbonsäure .

Antibakterielle Aktivität

PARP1-Hemmung

Intramolekulare Wasserstoffbrückenbindung

Metabolit bei Mäusen

Chemische Einheiten von biologischem Interesse (ChEBI)

Flavonoid-Derivate

Wirkmechanismus

Thiazoles

This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They can interact with various biological targets and participate in a wide range of biochemical reactions .

Tetrahydroisoquinolines

This compound also contains a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, and neuroprotective effects .

Eigenschaften

IUPAC Name |

8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHOXZNYBPPTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)

![Methyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2531817.png)

![4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one](/img/structure/B2531818.png)